Product packaging for Quinoline, 5-bromo-7,8-dimethoxy-(Cat. No.:CAS No. 170959-57-6)

Quinoline, 5-bromo-7,8-dimethoxy-

Cat. No.: B14278965
CAS No.: 170959-57-6
M. Wt: 268.11 g/mol
InChI Key: MHBMOGUOXIDSRK-UHFFFAOYSA-N
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Description

Overview of Quinolines as Architecturally Diverse Scaffolds in Organic Chemistry

Quinoline (B57606), with the chemical formula C₉H₇N, is a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. numberanalytics.com This arrangement confers upon it a planar, unsaturated ring system that is a key feature in its chemical behavior. numberanalytics.com First isolated from coal tar in the 19th century, the study of quinoline has a rich history, initially linked to the development of antimalarial drugs like quinine. numberanalytics.com

In contemporary organic chemistry, the quinoline scaffold is recognized for its architectural diversity and its role as a precursor in the synthesis of complex molecules. numberanalytics.comresearchgate.net Its versatility is demonstrated by its ability to undergo a wide range of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com This adaptability allows for the functionalization of the quinoline ring at various positions, leading to a vast library of derivatives with distinct properties. nih.gov The quinoline framework is a common motif in numerous natural products, particularly alkaloids, and serves as a privileged scaffold in the design of new drugs and materials. researchgate.netnih.gov

Academic Context of Halogenated and Alkoxy-Substituted Quinoline Derivatives

The introduction of halogen and alkoxy substituents onto the quinoline core has been a strategic approach to modulate its electronic and steric properties, thereby influencing its reactivity and potential applications. Halogenated quinolines, for instance, have been the subject of significant research, with studies investigating their potential as inhibitors of enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govacs.org The presence of halogens can enhance the binding affinities of these derivatives to biological targets. nih.gov

Similarly, alkoxy-substituted quinolines have garnered considerable attention. The introduction of alkoxy groups can serve as electron-donating units, influencing the molecule's electronic characteristics. oup.com Research has shown that alkoxy-substituted quinoline derivatives can exhibit interesting photophysical properties, such as piezochromic fluorescence, which is the change in emission color upon the application of mechanical force. oup.com The strategic placement of these functional groups is a key aspect of rational drug design and materials science, allowing for the fine-tuning of a compound's properties for specific applications. nih.govacs.org

Research Trajectory of Quinoline, 5-bromo-7,8-dimethoxy- within Contemporary Chemical Science

While extensive research exists on the broader classes of halogenated and alkoxy-substituted quinolines, the specific compound Quinoline, 5-bromo-7,8-dimethoxy- represents a more specialized area of investigation. Its synthesis is often a multi-step process, starting from simpler quinoline precursors. For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703). researchgate.net Further functionalization, such as the introduction of a second methoxy (B1213986) group, would be required to arrive at the target compound.

The presence of the bromo-substituent at the 5-position and the two methoxy groups at the 7- and 8-positions create a unique electronic and steric environment on the quinoline ring. This specific substitution pattern can influence the molecule's reactivity in further chemical transformations and its potential interactions with biological systems. While specific, in-depth studies focusing solely on the biological activities of Quinoline, 5-bromo-7,8-dimethoxy- are not widely documented in the provided search results, the known importance of related substituted quinolines suggests its potential as an intermediate in the synthesis of more complex molecules with targeted applications.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
Chemical NameQuinoline, 5-bromo-7,8-dimethoxy-
Molecular FormulaC₁₁H₁₀BrNO₂
Parent CompoundQuinoline
Substituents5-bromo, 7,8-dimethoxy

Further research into the specific properties and applications of Quinoline, 5-bromo-7,8-dimethoxy- is warranted to fully elucidate its potential within the broader landscape of quinoline chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO2 B14278965 Quinoline, 5-bromo-7,8-dimethoxy- CAS No. 170959-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170959-57-6

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-7,8-dimethoxyquinoline

InChI

InChI=1S/C11H10BrNO2/c1-14-9-6-8(12)7-4-3-5-13-10(7)11(9)15-2/h3-6H,1-2H3

InChI Key

MHBMOGUOXIDSRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=CC=NC2=C1OC)Br

Origin of Product

United States

Synthetic Methodologies for Quinoline, 5 Bromo 7,8 Dimethoxy and Analogous Structures

Strategies for Regioselective Bromination of Quinoline (B57606) Ring Systems

Achieving regioselective bromination of the quinoline nucleus is a critical step in the synthesis of the target compound and its analogs. The substitution pattern is heavily influenced by the reaction conditions and the nature of the brominating agent.

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto the quinoline ring. The reaction typically occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. youtube.comquimicaorganica.org The presence of activating groups on the benzene portion of the molecule further directs the substitution.

Various brominating agents are employed to functionalize the quinoline core, with molecular bromine (Br₂) and N-Bromosuccinimide (NBS) being the most prevalent. rsc.org The choice of reagent and reaction conditions can significantly alter the regiochemical outcome.

Molecular Bromine (Br₂): The direct bromination of quinoline with molecular bromine often requires acidic conditions. For instance, reacting quinoline with bromine in the presence of concentrated sulfuric acid yields a mixture of 5-bromoquinoline and 8-bromoquinoline. youtube.com The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline, with Br₂ can lead to mono- or di-bromo derivatives depending on the stoichiometry of the bromine used. researchgate.net

N-Bromosuccinimide (NBS): NBS is a versatile and often milder alternative to Br₂ for bromination. acs.org It can be used for the electrophilic bromination of activated aromatic rings. The synthesis of 3,6,8-tribromoquinolines has been achieved through an NBS-mediated cascade electrophilic bromination and cyclization of N-(3-phenylprop-2-ynyl)anilines. thieme-connect.com In some cases, NBS is used in conjunction with strong acids, such as trifluoroacetic acid (TFAA) and sulfuric acid, to enhance the electrophilicity of the bromine. thieme-connect.com This method has been applied to quinoline itself, yielding a mixture of bromo-isomers. thieme-connect.com The regioselectivity of NBS bromination can be highly dependent on the substrate; for example, 8-methylquinoline derivatives can be halogenated at the C5 position using reagents like tribromoisocyanuric acid (TBCA), a related N-bromo compound. rsc.org

Table 1: Electrophilic Bromination of Quinoline Derivatives
SubstrateBrominating AgentConditionsProduct(s)Reference
QuinolineBr₂/H₂SO₄75°C5-Bromoquinoline and 8-Bromoquinoline youtube.com
N-(3-phenylprop-2-ynyl)anilineNBS (5.0 equiv)DCM, rt, air3,6,8-Tribromo-4-phenylquinoline thieme-connect.com
QuinolineNBS/H₂SO₄-20°C to 60°C5-Bromoquinoline and 5,8-Dibromoquinoline thieme-connect.com
8-Benzyloxy-4-quinolone derivativeNBSDMF5-Bromo-8-benzyloxy-4-quinolone derivative acs.org

The mechanism of direct bromination on the quinoline ring follows the general principles of electrophilic aromatic substitution. The benzene ring (carbocycle) is more susceptible to electrophilic attack than the pyridine ring. quimicaorganica.org Under acidic conditions, the nitrogen atom of the pyridine ring is protonated, further deactivating it towards electrophilic attack. This directs the incoming electrophile (e.g., Br⁺) to the carbocyclic ring.

The substitution occurs preferentially at the C-5 and C-8 positions. youtube.comquimicaorganica.org This regioselectivity is explained by the relative stability of the Wheland intermediate (arenium ion) formed upon attack at different positions. Attack at C-5 or C-8 results in a resonance-stabilized intermediate where the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring. In contrast, attack at C-6 or C-7 leads to less stable intermediates.

While electrophilic substitution is more common for aromatic systems, radical bromination can also be employed, particularly with reagents like NBS. NBS can serve as a source of bromine radicals, especially in the presence of a radical initiator (like AIBN) or under photochemical conditions. mdpi.com This approach is often used for benzylic or allylic bromination but can also influence aromatic systems.

A notable example involves the NBS-mediated oxidative bromination and dehydrogenation of tetrahydroquinolines. rsc.org The proposed mechanism suggests that after an initial electrophilic bromination on the electron-rich aryl ring, a radical dehydrogenation sequence occurs, leading to the formation of the aromatic bromoquinoline. rsc.orgrsc.org This dual functionality of NBS as both an electrophile and an oxidant under metal-free conditions provides an efficient route to functionalized bromoquinolines. rsc.org

Electrophilic Aromatic Substitution Approaches

Approaches for the Introduction and Modification of Methoxy (B1213986) Moieties

The introduction of methoxy groups onto the quinoline ring is typically achieved through nucleophilic substitution, where a suitable leaving group, such as a halogen, is displaced by a methoxide (B1231860) source.

The formation of alkoxy groups, such as the 7,8-dimethoxy substituents, on a quinoline ring often involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, a nucleophile (e.g., sodium methoxide) attacks an aromatic ring that is substituted with a good leaving group (like bromide) and is activated by electron-withdrawing groups.

A relevant example is the synthesis of methoxyquinolines from dibromoquinolines. A patented method describes the reaction of 5,7-dibromoquinoline (B1595614) with sodium methoxide in a solvent mixture of methanol and DMF at 60°C. google.com This reaction yields a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925), demonstrating the displacement of a bromo group by a methoxy group. google.com The quinoline nitrogen itself acts as an electron-withdrawing feature, facilitating the nucleophilic attack, particularly at positions ortho and para to it (e.g., C-2, C-4, C-5, C-7). The presence of a second bromine atom further activates the ring towards nucleophilic substitution.

The general principle is also observed in other heterocyclic systems. For example, nucleophilic substitution in heptafluoroquinoline with sodium methoxide occurs readily at the 2- and 4-positions, which are activated by the ring nitrogen. rsc.org For the synthesis of the target compound, 5-bromo-7,8-dimethoxyquinoline, a precursor such as 5,7,8-tribromoquinoline or a similarly activated halo-quinoline could theoretically be treated with sodium methoxide under appropriate conditions to install the methoxy groups via sequential SNAr reactions.

Table 2: Nucleophilic Substitution for Methoxy Group Introduction
SubstrateNucleophileConditionsProduct(s)YieldReference
5,7-DibromoquinolineSodium methoxideMethanol/DMF, 60°C, 2h5-Bromo-7-methoxyquinoline and 7-Bromo-5-methoxyquinoline75% (total) google.com

Oxidative Demethylation Processes

The cleavage of aryl methyl ethers is a critical transformation in organic synthesis, particularly for the deprotection of phenolic hydroxyl groups. For a compound such as 5-bromo-7,8-dimethoxyquinoline, demethylation would yield the corresponding dihydroxyquinoline, a potentially important intermediate or target molecule. Various reagents and conditions have been developed for this purpose, each with specific advantages and limitations.

Historically, harsh conditions were employed, such as heating with pyridine hydrochloride. wikipedia.org Modern methods offer milder and more selective alternatives. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often functioning at room temperature or below. wikipedia.orgrsc.org The reaction proceeds through the formation of a Lewis acid-base adduct between the BBr₃ and the ether oxygen, followed by nucleophilic attack of the bromide ion. wikipedia.org While efficient, BBr₃ is hazardous and reacts violently with water. rsc.org

Other common reagents include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgrsc.org These reactions typically require elevated temperatures. rsc.orgtandfonline.com The use of mineral acids like HCl in high-temperature pressurized water has been explored as a greener alternative. rsc.org

Thiolate-based systems, such as lithium ethylthiolate or dodecanethiol, can also serve as potent nucleophiles for demethylation. wikipedia.orggoogle.com Additionally, oxidative methods using reagents like a stabilized form of 2-iodoxybenzoic acid (IBX) can achieve selective demethylation of guaiacol-type structures, which involves an ortho-quinone intermediate. rsc.org

Table 1: Comparison of Common Demethylation Reagents for Aryl Methyl Ethers

Reagent Typical Conditions Advantages Disadvantages
Boron Tribromide (BBr₃) CH₂Cl₂, 0°C to rt High efficiency, mild temperature Highly toxic, moisture-sensitive
Hydrobromic Acid (HBr) Acetic acid or aqueous, reflux Readily available, effective High temperatures, corrosive
Thiolates (e.g., EtSNa) DMF, reflux Strong nucleophile Foul odor, potential side reactions
Pyridine HCl Molten salt, >200°C Historical method Extremely harsh conditions

Multi-Step Synthetic Sequences for the Quinoline Core

The construction of the fundamental quinoline ring system is a cornerstone of heterocyclic chemistry. Numerous named reactions have been established for this purpose, allowing for the synthesis of a wide array of substituted quinolines.

Cyclization Reactions for De Novo Quinoline Ring Formation

Several classical methods are employed for the de novo synthesis of the quinoline scaffold. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). researchgate.net It is a vigorous, often exothermic reaction that proceeds through a cyclization-dehydration-oxidation sequence.

Knorr Quinoline Synthesis : This method involves the reaction of a β-ketoanilide with sulfuric acid. The reaction proceeds via cyclization and dehydration to form a 2-hydroxyquinoline (a quinolin-2-one).

Friedländer Reaction : This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgorganicreactions.orgalfa-chemistry.com The reaction can be catalyzed by either acids or bases and is one of the most direct routes to polysubstituted quinolines. wikipedia.orgorganicreactions.orgalfa-chemistry.comingentaconnect.com

Combes Synthesis : The Combes synthesis uses the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.orgpharmaguideline.comslideshare.net An intermediate Schiff base is formed, which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgslideshare.net

Pfitzinger Reaction : This reaction utilizes isatin or its derivatives, which are treated with a base and a carbonyl compound to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netui.ac.id The isatin ring is opened by the base to form an intermediate that then condenses with the carbonyl compound before cyclizing. wikipedia.orgui.ac.id

Niementowski Synthesis : A variation of other quinoline syntheses, this method involves the thermal condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.orgdrugfuture.comresearchgate.net The reaction often requires high temperatures. wikipedia.org

Sequential Functionalization Strategies on Pre-Formed Quinoline Scaffolds

An alternative to de novo ring formation is the modification of a pre-existing quinoline or a simpler substituted quinoline. This approach is central to creating complex derivatives like 5-bromo-7,8-dimethoxyquinoline. Functionalization can be achieved through various electrophilic or nucleophilic substitution reactions. The precise introduction of functional groups is a key strategy in medicinal chemistry. rsc.orgnih.gov

For the target molecule, a potential sequence could involve:

Synthesis of 7,8-dimethoxyquinoline : This precursor could be synthesized via a suitable cyclization reaction.

Electrophilic Bromination : The 7,8-dimethoxyquinoline scaffold would then undergo electrophilic aromatic substitution to introduce the bromine atom. The methoxy groups are activating and ortho-, para-directing. In this case, the C5 and C6 positions are activated. Steric hindrance and electronic effects would influence the regioselectivity of the bromination, with the C5 position being a likely site for substitution.

Modern methods often utilize C-H activation strategies to directly functionalize the quinoline ring. researchgate.net The use of quinoline N-oxides as intermediates can direct functionalization to the C2 and C8 positions. researchgate.net This highlights the importance of directing groups in controlling the regioselectivity of sequential functionalization. nih.govresearchgate.net

Principles of Green Chemistry in Quinoline Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis to reduce environmental impact. ijpsjournal.comtandfonline.comresearchgate.net This involves developing methodologies that use less hazardous substances, employ renewable feedstocks, and increase energy efficiency.

Development of Recyclable Catalytic Systems

A key aspect of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste. researchgate.net In quinoline synthesis, this has led to the development of various heterogeneous and nanocatalytic systems.

Heterogeneous Catalysts : Solid acid catalysts like zeolites, sulfated polyborate, and montmorillonite K-10 clay have been employed in reactions like the Friedländer and Niementowski syntheses. alfa-chemistry.comrsc.orgnih.gov These catalysts can often be removed by simple filtration and reused multiple times without significant loss of activity. rsc.org

Nanocatalysts : Nanomaterials have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio. nih.gov Magnetic nanocatalysts, for instance, allow for easy separation from the reaction mixture using an external magnet. nih.gov Fe₃O₄ and copper-based nanoparticles have been successfully used in the synthesis of various quinoline derivatives. nih.govnanomaterchem.com

Supported Catalysts : Homogeneous catalysts can be immobilized on solid supports like MCM-41 silica, combining the high activity of the catalyst with the ease of separation of a heterogeneous system. researchgate.net For example, Cp₂ZrCl₂ supported on MCM-41 has been shown to be a recyclable catalyst for quinoline synthesis. researchgate.net

Table 2: Examples of Recyclable Catalysts in Quinoline Synthesis

Catalyst System Synthetic Method Advantages
Hβ Zeolite Friedländer Synthesis Heterogeneous, reusable up to five times. rsc.org
Fe₃O₄ Nanoparticles Multicomponent Synthesis Magnetic separation, high yields. nih.gov
Cp₂ZrCl₂/MCM-41 Imine Annulation Enhanced yield, reusable via filtration. researchgate.net

Application of Solvent-Free and Microwave-Assisted Protocols

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. tandfonline.com Additionally, alternative energy sources like microwave irradiation can significantly improve the efficiency of chemical reactions.

Solvent-Free Reactions : Performing reactions without a solvent (neat) or on a solid support ("dry media") can dramatically reduce waste. researchgate.neteurekaselect.com The Friedländer synthesis, for example, has been successfully carried out under solvent-free conditions using catalysts like bismuth(III) chloride (BiCl₃) or p-toluenesulfonic acid (TsOH) with thermal heating. ingentaconnect.comeurekaselect.com

Microwave-Assisted Synthesis (MAOS) : Microwave irradiation provides rapid and uniform heating, which can lead to dramatic reductions in reaction times, increased yields, and fewer side products compared to conventional heating methods. nih.govresearchgate.netacs.orgbenthamdirect.com Many classical quinoline syntheses, including the Skraup, Friedländer, and Niementowski reactions, have been adapted to microwave-assisted protocols. nih.govresearchgate.netnih.govijarsct.co.in This technique is particularly effective for solvent-free reactions, further enhancing the green credentials of the synthetic route. nih.govijarsct.co.in The combination of multicomponent reactions with microwave assistance offers a powerful and efficient strategy for building molecular diversity. acs.org

Chemical Reactivity and Mechanistic Investigations of Quinoline, 5 Bromo 7,8 Dimethoxy

Reactivity Profiles of the Bromine Atom

The bromine atom at the C-5 position of the quinoline (B57606) ring is a versatile handle for introducing molecular complexity. Its reactivity is governed by the electronic nature of the quinoline system and the specific reaction conditions employed.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming new bonds at aromatic carbons. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores aromaticity.

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is typically required to stabilize the negatively charged Meisenheimer intermediate and accelerate the reaction. youtube.com For Quinoline, 5-bromo-7,8-dimethoxy-, the two methoxy (B1213986) groups at C-7 and C-8 are electron-donating groups (EDGs). These groups increase the electron density of the quinoline ring system, thereby destabilizing the anionic intermediate required for an SNAr reaction. Consequently, direct nucleophilic displacement of the 5-bromo substituent under standard SNAr conditions is expected to be challenging.

In contrast, bromoquinolines that are "activated" by potent electron-withdrawing groups, such as a nitro group, exhibit significantly enhanced reactivity towards nucleophiles. For instance, the presence of a nitro group can activate an adjacent bromo group, facilitating SNAr reactions with various nucleophiles like piperazine (B1678402) and morpholine. nih.gov The stark difference in reactivity between activated and non-activated systems highlights the electronic control inherent in this transformation.

Table 1: Comparative Reactivity of Bromoquinolines in Nucleophilic Aromatic Substitution

Compound Electronic Nature of Substituents Expected Reactivity in SNAr Example Nucleophiles (for activated systems)
Quinoline, 5-bromo-7,8-dimethoxy- Two electron-donating methoxy groups Low / Unfavorable Not applicable under standard conditions
6-Bromo-5-nitroquinoline One strong electron-withdrawing nitro group High / Favorable Piperazine, Morpholine nih.gov

Metal-halogen exchange is a powerful and widely used transformation in organic synthesis for converting aryl halides into highly reactive organometallic reagents. youtube.com The reaction is particularly efficient for aryl bromides and iodides when treated with organolithium reagents, such as n-butyllithium (n-BuLi). This exchange is typically very fast, often occurring at low temperatures to prevent side reactions.

The bromine atom in Quinoline, 5-bromo-7,8-dimethoxy- is well-suited for such an exchange. Computational and experimental studies on other haloquinolines have shown that bromine is an excellent halogen for this transformation, superior to chlorine. organic-chemistry.org The reaction involves the treatment of the bromoquinoline with an organolithium reagent, leading to the rapid formation of a 5-lithioquinoline intermediate. This potent nucleophile can then be trapped with a wide array of electrophiles to introduce new functional groups at the C-5 position. The rate of exchange generally follows the trend I > Br > Cl. youtube.com

The versatility of this method allows for the synthesis of a diverse range of 5-substituted quinoline derivatives that would be otherwise difficult to access.

Table 2: Potential Products from Bromine-Lithium Exchange of Quinoline, 5-bromo-7,8-dimethoxy-

Trapping Electrophile Reagent Example Resulting Functional Group at C-5 Product Class
Carbon Dioxide CO₂ Carboxylic Acid 5-Carboxyquinoline Derivative
Aldehydes/Ketones Acetone, Benzaldehyde Hydroxyalkyl Secondary/Tertiary Alcohol
Dimethylformamide DMF Formyl 5-Formylquinoline Derivative
Alkyl Halides Methyl Iodide Alkyl 5-Alkylquinoline Derivative
Disulfides Dimethyl disulfide Thioether 5-(Methylthio)quinoline Derivative

Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Bromoquinolines are excellent substrates for these transformations. researchgate.net

The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organic halide, is particularly relevant. Studies on the closely related 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline have demonstrated that the bromine at the C-5 position is highly reactive and undergoes selective coupling with arylboronic acids. youtube.com This provides strong evidence that Quinoline, 5-bromo-7,8-dimethoxy- would be an excellent partner in Suzuki-Miyaura reactions. The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov This reaction allows for the straightforward installation of various aryl, heteroaryl, or vinyl groups at the C-5 position.

Table 3: Representative Suzuki-Miyaura Cross-Coupling of Quinoline, 5-bromo-7,8-dimethoxy-

Boronic Acid Partner Expected Product at C-5 Catalyst Base Solvent
Phenylboronic acid Phenyl Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O
4-Methoxyphenylboronic acid 4-Methoxyphenyl Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O
2-Thiopheneboronic acid 2-Thienyl Pd(OAc)₂ / SPhos K₃PO₄ Toluene
Vinylboronic acid pinacol (B44631) ester Vinyl Pd(PPh₃)₄ NaOH THF/H₂O

Transformations Involving the Methoxy Groups

The two methoxy groups at positions C-7 and C-8 are also sites for chemical modification, primarily through cleavage or oxidation, which can unmask reactive phenol (B47542) functionalities or alter the electronic landscape of the molecule.

Electron-rich aromatic systems, such as those containing multiple methoxy groups, are susceptible to oxidation. The oxidation of dimethoxy-substituted aromatic compounds can lead to various products depending on the oxidant and reaction conditions. With strong oxidizing agents, it is possible to form quinones. For example, the oxidation of polymethoxyphenols can yield benzoquinones. rsc.org In the case of Quinoline, 5-bromo-7,8-dimethoxy-, a sufficiently powerful oxidant could potentially lead to the formation of a quinoline-7,8-dione derivative, following the cleavage of the methoxy groups.

Furthermore, electrochemical oxidation provides a green alternative for such transformations. Studies on related dimethoxy-substituted isoquinolines have shown that anodic oxidation can lead to the formation of oxidized species. rsc.org The oxidation of the title compound could proceed via a phenoxonium ion intermediate, which could then be trapped by nucleophiles or undergo further reactions. nih.gov

While direct reduction of an aryl methoxy group is an uncommon transformation, the cleavage of the ether bond to yield a phenol is a synthetically valuable reaction. This process, known as demethylation, is typically achieved using strong Lewis acids or certain nucleophilic reagents.

Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method is often quantitative and proceeds under mild conditions. Aluminum trichloride (B1173362) (AlCl₃) is another common reagent for this purpose. organic-chemistry.org

Interestingly, the presence of adjacent functional groups can lead to selective demethylation. In systems with ortho-methoxy groups, chelation control can be exploited. For instance, the reaction of 2,6-dimethoxyphenol (B48157) with AlCl₃ in the presence of an acyl chloride leads to the selective cleavage of only one methoxy group, a process rationalized by the formation of a stable aluminum chelate complex. nih.gov A similar mechanism could potentially allow for the selective demethylation of either the C-7 or C-8 methoxy group in Quinoline, 5-bromo-7,8-dimethoxy-, depending on the specific reagents and reaction conditions, thereby providing access to valuable hydroxymethoxyquinoline intermediates.

Intrinsic Reactivity of the Quinoline Ring System in 5-bromo-7,8-dimethoxyquinoline

The chemical behavior of 5-bromo-7,8-dimethoxyquinoline is dictated by the intricate interplay of the electron-donating and -withdrawing properties of its substituents, as well as the inherent electronic nature of the quinoline nucleus. The quinoline system itself is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine-like ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene-like ring is comparatively electron-rich.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Nucleus

The reactivity of the quinoline core towards electrophilic and nucleophilic attack is significantly influenced by the substituents present. In 5-bromo-7,8-dimethoxyquinoline, the benzene ring is decorated with two electron-donating methoxy groups (-OCH₃) at positions 7 and 8, and an electron-withdrawing, deactivating bromo group (-Br) at position 5.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the quinoline ring preferentially occurs on the more electron-rich benzene ring, typically at positions 5 and 8. quimicaorganica.org The presence of two powerful activating methoxy groups at positions 7 and 8 in 5-bromo-7,8-dimethoxyquinoline would be expected to strongly activate the benzene ring towards electrophilic attack. Methoxy groups are ortho, para-directing. libretexts.org In this specific molecule, the position para to the 8-methoxy group is position 5 (already occupied by bromine), and the ortho position is 7 (also occupied). The position ortho to the 7-methoxy group is position 8 (occupied) and position 6. Therefore, electrophilic attack is most likely to be directed to the C-6 position, which is ortho to the 7-methoxy group and meta to the 8-methoxy group.

Studies on related compounds support this type of directing effect. For instance, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product, demonstrating the strong directing influence of the methoxy group to its para position. acgpubs.org Similarly, the bromination of 3,6,8-trimethoxyquinoline results in substitution at the C-5 and C-7 positions, further highlighting the activating and directing power of methoxy groups in the quinoline system. nih.gov

Starting Material Reagents Product(s) Reference
8-MethoxyquinolineBr₂ in CHCl₃5-Bromo-8-methoxyquinoline acgpubs.org
3,6,8-TrimethoxyquinolineBr₂ in CH₂Cl₂5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline nih.gov

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally favored on the electron-deficient pyridine ring, particularly at positions 2 and 4. However, the presence of a good leaving group, like a halogen, on the benzene ring can enable nucleophilic substitution under certain conditions, especially if activated by electron-withdrawing groups. In 5-bromo-7,8-dimethoxyquinoline, the bromine atom at C-5 is a potential site for nucleophilic substitution.

The success of such a substitution would depend on the reaction conditions and the nucleophile. While the methoxy groups are electron-donating and would generally disfavor nucleophilic attack on the benzene ring, the inherent electron-withdrawing nature of the quinoline nitrogen can still facilitate such reactions. A relevant example is the synthesis of 7-bromo-5-methoxyquinoline (B1376925) and 5-bromo-7-methoxyquinoline (B1374806) from 5,7-dibromoquinoline (B1595614) by reaction with sodium methoxide (B1231860). google.com This demonstrates that a bromo substituent on the quinoline ring can be replaced by a methoxy group via a nucleophilic substitution pathway.

Starting Material Reagents Product(s) Reference
5,7-DibromoquinolineSodium methoxide in DMF5-Bromo-7-methoxyquinoline and 7-Bromo-5-methoxyquinoline google.com

Redox Chemistry of Quinoline-Quinone Systems (as chemical transformations)

The quinoline-quinone moiety is a redox-active scaffold. While 5-bromo-7,8-dimethoxyquinoline is not itself a quinone, it can be considered a precursor to quinone-type structures through oxidative demethylation. The presence of the electron-donating methoxy groups at positions 7 and 8 makes the molecule susceptible to oxidation to form a quinoline-7,8-dione derivative.

The redox chemistry of quinones involves electron transfer processes, often coupled with proton transfer. acgpubs.org These systems can typically undergo two sequential one-electron reductions to form a semiquinone radical anion and then a dianion. acgpubs.org The reduction potential of these systems is influenced by the nature and position of substituents on the ring. Electron-donating groups like methoxy groups generally lower the reduction potential, making the quinone easier to reduce. Conversely, electron-withdrawing groups would increase the reduction potential.

The transformation of a dimethoxyquinoline to a quinoline-dione is a key chemical transformation. For example, 6-bromo-7-methoxyquinoline-5,8-dione (B15064914) is a known compound, highlighting the accessibility of quinone structures from substituted quinolines. The redox behavior of such quinoline-quinones is central to some of their biological activities, which often involve interactions with biomolecules through redox cycling or covalent modification.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving 5-bromo-7,8-dimethoxyquinoline can be inferred from the general principles of aromatic substitution and the behavior of related compounds.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of an electrophilic attack, for instance, nitration or further halogenation, at the C-6 position would follow the classical SEAr pathway. makingmolecules.com

Generation of the electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Formation of the sigma complex (arenium ion): The π-electron system of the quinoline's benzene ring attacks the electrophile. The attack at C-6 would lead to a resonance-stabilized carbocation intermediate (a sigma complex). The positive charge can be delocalized over the aromatic system, with significant stabilization provided by the lone pairs of the oxygen atoms of the methoxy groups at C-7 and C-8.

Deprotonation: A base in the reaction mixture removes the proton from the C-6 position, restoring the aromaticity of the ring and yielding the final substituted product.

Mechanism of Nucleophilic Aromatic Substitution:

A nucleophilic substitution at the C-5 position, replacing the bromine atom, would likely proceed via the SNAr mechanism.

Nucleophilic attack: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom (C-5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing effect of the quinoline nitrogen.

Departure of the leaving group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group.

The rate of this reaction would be influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the electron-donating methoxy groups would tend to slow down this reaction by destabilizing the anionic intermediate.

Spectroscopic and Advanced Structural Elucidation of Quinoline, 5 Bromo 7,8 Dimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. While specific experimental data for 5-bromo-7,8-dimethoxyquinoline is not widely published, a predictive analysis based on established substituent effects on the quinoline (B57606) ring system can be made.

The protons of the quinoline core are divided into two spin systems: the pyridine (B92270) ring (H-2, H-3, H-4) and the substituted benzene (B151609) ring (H-6). nih.gov

H-2, H-3, H-4 Protons: These protons on the pyridine ring typically exhibit characteristic coupling patterns. H-2 often appears as a doublet of doublets due to coupling with H-3 and a smaller long-range coupling to H-4. H-4 also appears as a doublet of doublets, coupling to H-3 and H-2. H-3 will present as a doublet of doublets, coupling to both H-2 and H-4.

H-6 Proton: This proton will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronic effects of the bromine at C-5 and the methoxy (B1213986) group at C-7.

Methoxy Protons: The two methoxy groups at C-7 and C-8 are expected to appear as two distinct singlets in the aliphatic region of the spectrum (typically δ 3.8-4.2 ppm), each integrating to three protons.

For comparative analysis, the ¹H NMR data for the structurally similar compound 5,7-dibromo-8-methoxyquinoline (B102607) is presented below. In this analogue, the presence of a second bromine atom at C-7 instead of a methoxy group significantly influences the chemical shifts. acgpubs.org The replacement of the electron-withdrawing bromine at C-7 with an electron-donating methoxy group in the target compound would be expected to shift the signal for H-6 upfield (to a lower ppm value).

Table 1. ¹H NMR Data for the related compound 5,7-Dibromo-8-hydroxyquinoline.
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.89ddJ = 4.4, 1.2
H-48.54ddJ = 8.4, 1.2
H-67.96s-
H-37.65ddJ = 8.4, 4.4
-OH3.3s-

Data from Ökten et al., 2016. acgpubs.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For 5-bromo-7,8-dimethoxyquinoline, eleven distinct signals are expected: nine for the quinoline core and two for the methoxy carbons.

Quaternary Carbons: The signals for carbons bearing substituents (C-5, C-7, C-8) and the bridgehead carbons (C-4a, C-8a) will typically have lower intensities. The carbons bonded to electronegative atoms (C-5 to Br; C-7 and C-8 to O) will be significantly affected.

CH Carbons: The signals for C-2, C-3, C-4, and C-6 can be distinguished by their chemical shifts and confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by correlation with the proton spectrum via HSQC.

Methoxy Carbons: The two methoxy carbons will appear in the upfield region of the spectrum, typically around 55-65 ppm.

The ¹³C NMR data for 5,7-dibromo-8-hydroxyquinoline shows the expected number of signals and provides a basis for predicting the spectrum of the target compound. acgpubs.org The substitution of the bromine at C-7 with a methoxy group would cause a significant downfield shift for the C-7 signal and would also influence the shifts of neighboring carbons (C-6 and C-8).

Table 2. ¹³C NMR Data for the related compound 5,7-Dibromo-8-hydroxyquinoline.
CarbonChemical Shift (δ, ppm)
C-2149.7
C-8a148.9
C-4138.6
C-6136.9
C-4a134.1
C-5126.8
C-3123.0
C-7110.3
C-8104.8

Data from Ökten et al., 2016. acgpubs.org

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of complex structures like substituted quinolines. nih.gov

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). For 5-bromo-7,8-dimethoxyquinoline, a COSY spectrum would clearly show the correlation between H-2, H-3, and H-4, confirming their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). It allows for the direct assignment of carbon signals for all protonated carbons (C-2, C-3, C-4, C-6, and the methoxy carbons) by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for identifying the placement of substituents and connecting the different spin systems. For instance, correlations from the methoxy protons at C-7 and C-8 to their respective carbons (C-7 and C-8) and adjacent carbons would confirm their positions. Similarly, correlations from H-6 to C-5, C-7, and C-4a would definitively place the H-6 proton and help assign the quaternary carbons. The structure of highly brominated quinolines has been confirmed using such 2D NMR techniques. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-bromo-7,8-dimethoxyquinoline is expected to show several characteristic absorption bands.

Analysis of related structures, such as various quinoline derivatives, provides a basis for these assignments. mdpi.comnih.gov For instance, the spectrum of 5,7-dibromo-8-methoxyquinoline shows characteristic peaks that can be used for comparison.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the quinoline ring are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the two methoxy groups will show stretching vibrations typically in the 2950-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline aromatic system typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether linkages (Ar-O-CH₃) are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br Stretching: The vibration for the carbon-bromine bond is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of the molecular weight and formula.

For **Quinoline, 5-bromo-7,8-dimethoxy- (C₁₁H₁₀BrNO₂) **, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

Calculated Molecular Weight: 268.11 g/mol

Calculated Monoisotopic Mass: 266.9949 Da

A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion: the [M]⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br).

The fragmentation of the quinoline core often involves the loss of small, stable neutral molecules. A common fragmentation pathway for quinoline itself is the loss of hydrogen cyanide (HCN), leading to a C₈H₆˙⁺ fragment ion. rsc.org For 5-bromo-7,8-dimethoxyquinoline, characteristic fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO), or cleavage of the bromine atom. The study of fragmentation mechanisms in related quinolone structures can provide a guide to predicting these pathways. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination (for related quinoline structures)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 5-bromo-7,8-dimethoxyquinoline is not available in the surveyed literature, the structure of the closely related compound 5,7-dibromo-8-methoxyquinoline provides valuable insight into the solid-state conformation and packing of such molecules.

Table 3. Crystal Data and Structure Refinement for the related compound 5,7-Dibromo-8-methoxyquinoline.
Parameter
Empirical FormulaC₁₀H₇Br₂NO
Formula Weight316.99
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.158 (3)
b (Å)3.9960 (6)
c (Å)17.551 (3)
β (°)115.316 (5)
Volume (ų)1024.4 (3)
Z4

Computational Chemistry and Molecular Modeling Studies of Quinoline, 5 Bromo 7,8 Dimethoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Quinoline (B57606), 5-bromo-7,8-dimethoxy-, DFT calculations are instrumental in predicting its reactivity and electronic properties. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311+G(2d), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for Quinoline, 5-bromo-7,8-dimethoxy-

ParameterPredicted Energy (eV)
HOMO-6.25
LUMO-1.80
Energy Gap (ΔE)4.45

Note: These values are hypothetical and based on trends observed in similar quinoline derivatives.

Natural Population Analysis (NPA) for Atomic Charge Distribution

Natural Population Analysis (NPA) provides a method for calculating the distribution of atomic charges within a molecule, offering insights into its electrostatic potential and reactive sites. In Quinoline, 5-bromo-7,8-dimethoxy-, the nitrogen atom is predicted to carry a significant negative charge, making it a potential site for protonation or coordination to metal ions. The oxygen atoms of the methoxy (B1213986) groups will also exhibit negative charges. The carbon atoms attached to these electronegative atoms (N and O) and the bromine atom will, in turn, display positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted Natural Population Analysis (NPA) Charges for Selected Atoms in Quinoline, 5-bromo-7,8-dimethoxy-

AtomPredicted Charge (e)
N1-0.55
C5 (attached to Br)+0.10
Br-0.05
O (of 7-OCH₃)-0.60
O (of 8-OCH₃)-0.62
H (on methoxy groups)+0.15 to +0.20

Note: These values are hypothetical and based on general principles of electron distribution in similar molecules.

Molecular Geometry Optimization and Vibrational Frequency Analysis

Molecular geometry optimization is a computational process to find the lowest energy conformation of a molecule. For Quinoline, 5-bromo-7,8-dimethoxy-, the optimized geometry would likely show a nearly planar quinoline ring system. The methoxy groups may be slightly out of the plane of the ring to minimize steric hindrance.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Key predicted vibrational modes would include C-H stretching, C=C and C=N stretching of the quinoline ring, C-O stretching of the methoxy groups, and the C-Br stretching frequency.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In a simulated crystal lattice, MD can elucidate the nature of intermolecular forces that stabilize the crystal structure. For this compound, C-H···O hydrogen bonds involving the methoxy groups and aromatic π-π stacking interactions between the quinoline rings are expected to be significant forces.

In Silico Approaches for Ligand-Macromolecule Interaction Prediction

In silico methods are crucial for predicting how a small molecule like Quinoline, 5-bromo-7,8-dimethoxy- might interact with a biological macromolecule, such as a protein or enzyme. These predictions are vital in the early stages of drug discovery.

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Quinoline, 5-bromo-7,8-dimethoxy-, docking studies would be performed against a specific protein target. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, or scoring, for different poses.

The results of a docking study would highlight the key interactions, such as hydrogen bonds between the quinoline nitrogen or methoxy oxygens and amino acid residues in the protein's active site. Hydrophobic interactions between the aromatic ring system and nonpolar residues, as well as potential halogen bonds involving the bromine atom, would also be identified. These studies are instrumental in rationalizing the biological activity of quinoline derivatives and in guiding the design of new, more potent analogs.

Binding Energy Calculations (e.g., Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA), Molecular Mechanics-Generalized Born Surface Area (MM-GBSA))

Computational methods are pivotal in elucidating the binding affinities between a ligand and its biological target. Among the most widely utilized techniques for calculating binding free energies are the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) methods. These approaches offer a balance between computational accuracy and efficiency, making them valuable tools in drug discovery and molecular biology.

To date, specific studies detailing the binding energy calculations for Quinoline, 5-bromo-7,8-dimethoxy- using MM-PBSA or MM-GBSA methods are not available in the reviewed scientific literature. While research has been conducted on the computational analysis of other brominated quinoline derivatives, the binding energy data for the specific compound of interest has not been reported. nih.gov

For context, studies on structurally related brominated and methoxylated quinolines have employed these computational techniques to predict their interaction with biological targets such as human topoisomerase I. nih.gov In such studies, MM-PBSA calculations are performed to determine the binding free energies, which helps in understanding the stability of the ligand-protein complex. nih.gov These analyses typically involve molecular dynamics simulations to generate a series of conformations of the complex, followed by the calculation of the binding energy for each snapshot.

Although no specific data tables for Quinoline, 5-bromo-7,8-dimethoxy- can be presented, the general approach for such an analysis would involve the following:

Molecular Dynamics (MD) Simulation: An MD simulation of the compound docked into the active site of a target protein would be performed to obtain a trajectory of the complex's dynamic behavior.

MM-PBSA/MM-GBSA Calculations: The trajectory from the MD simulation would be used to calculate the binding free energy. This calculation typically includes contributions from molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (often estimated from the solvent-accessible surface area).

Future computational studies on Quinoline, 5-bromo-7,8-dimethoxy- would be invaluable in elucidating its potential biological activity and mechanism of action. Such research would provide quantitative insights into its binding affinity for various targets and guide further experimental investigations.

Structure Activity Relationship Sar Investigations in Quinoline, 5 Bromo 7,8 Dimethoxy Derivatives

Impact of Halogen Substitution Position and Nature on Molecular Interaction Profiles

The presence, type, and position of halogen substituents on the quinoline (B57606) ring profoundly affect the molecule's physicochemical properties and its ability to engage in specific molecular interactions. The bromine atom at the C-5 position in the parent compound is a key feature, influencing both steric and electronic profiles.

Halogens, particularly bromine, can participate in halogen bonding, a noncovalent interaction between the halogen atom (acting as a Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom on a biological target). The tendency to form these bonds is dependent on the halogen's position on the aromatic ring. This interaction can be a crucial factor in the compound's binding affinity and selectivity.

Studies on various quinoline derivatives have demonstrated the significance of the halogen's placement. For instance, in a series of 5-substituted 8-hydroxyquinolines evaluated for antiplaque activity, the 5-chloro derivative was found to be as active as the unsubstituted parent compound. This suggests that the negative steric impact of a substituent larger than hydrogen can be counteracted by the positive contributions of lipophilic and electron-withdrawing properties characteristic of halogens.

In the context of anticancer activity, the degree and position of bromination are critical. A study on brominated methoxyquinolines revealed that adding bromine atoms at the C-5 and C-7 positions of a trimethoxyquinoline core significantly increased its antiproliferative activity against cancer cell lines. Current time information in Pasuruan, ID. This highlights that a multi-halogenated substitution pattern can be beneficial for certain biological activities. For example, 6,8-dibromoquinoline (B11842131) derivatives have been synthesized and evaluated, showing that the exchange of functional groups at these positions leads to varied anticancer activities.

Interactive Table: Effect of Halogen Substitution on Anticancer Activity

CompoundKey Halogen SubstitutionsObserved Activity/FindingReference
5-Chloro-8-hydroxyquinolineChloro at C-5Maintains high antiplaque activity, balancing steric and electronic effects.
6,8-DibromoquinolineBromo at C-6, C-8Showed antiproliferative effects against HT29 human colorectal adenocarcinoma cells.
3,5,6,7-Tetrabromo-8-methoxyquinolineBromo at C-3, C-5, C-6, C-7Exhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines. Current time information in Pasuruan, ID.
6-Bromo-5-nitroquinolineBromo at C-6Demonstrated potent antiproliferative activity and induced apoptosis in cancer cells. nih.gov

Role of Methoxy (B1213986) Groups in Modulating Molecular Recognition and Reactivity

The two methoxy groups at the C-7 and C-8 positions are distinguishing features of the "Quinoline, 5-bromo-7,8-dimethoxy-" scaffold. These groups are electron-donating, which can increase the electron density of the quinoline ring system and influence its reactivity in chemical reactions and its basicity. ontosight.ai The position of methoxy groups can also sterically hinder reactions at adjacent positions on the ring.

The conversion of a methoxy group to a hydroxyl group can dramatically alter biological activity. Current time information in Pasuruan, ID. For instance, the conversion of the C-8 methoxy group to a hydroxyl group in a bromo-methoxyquinoline derivative was suggested to enhance its inhibitory potential, consistent with findings that brominated 8-hydroxyquinolines possess potent anticancer activity. Current time information in Pasuruan, ID. This is because a hydroxyl group can act as both a hydrogen bond donor and acceptor, creating different or stronger interactions with biological targets compared to a methoxy group, which can only act as a hydrogen bond acceptor.

In a study of 6,8-disubstituted quinolines, the 6,8-dimethoxyquinoline (B1356820) derivative was compared with dibromo, dicyano, and diphenyl analogues. The dimethoxy derivative demonstrated antiproliferative activity against the HT29 cancer cell line, indicating that methoxy groups contribute to the anticancer profile, although the effect may differ depending on the cell line and the other substituents present. In some contexts, however, a methoxy group may be less effective than other small substituents. One study on quinolinyl-chromone derivatives found that a methyl group at the 6-position conferred significantly higher activity than a methoxy group at the same position. wikipedia.org

Influence of Substituents on the Quinoline Ring System on Interaction Specificity

For example, a quantitative SAR study on 5-substituted 8-hydroxyquinolines determined that antiplaque activity was best correlated with a combination of molar refractivity (a measure of steric bulk), log P (a measure of lipophilicity), and electronic parameters. The study concluded that smaller substituents at the C-5 position were generally more active.

The interplay of different substituents is evident in anticancer research. While 6,8-dibromoquinoline and 6,8-dimethoxyquinoline both showed activity against the HT29 cell line, the 6,8-diphenylquinoline derivative was also effective. This indicates that a variety of substituent types—halogens, methoxy groups, and even bulky non-halogen groups—can confer antiproliferative properties, likely by interacting with different pockets or residues within the biological target, such as DNA topoisomerase I. Current time information in Pasuruan, ID. The introduction of a nitro group, a strong electron-withdrawing group, in combination with a bromine atom (e.g., 6-bromo-5-nitroquinoline) was found to produce a compound with high antiproliferative activity and the ability to induce apoptosis. nih.gov

Interactive Table: Influence of Diverse Substituents on Quinoline Activity

Compound/Derivative ClassKey SubstituentsPosition(s)Observed Effect on ActivityReference
5-Substituted 8-hydroxyquinolinesVarious (H, Cl, etc.)C-5Smaller steric contribution (molar refractivity) and higher lipophilicity (log P) correlate with higher activity.
6,8-Disubstituted quinolinesDibromo, Dimethoxy, DiphenylC-6, C-8All three variants showed antiproliferative activity against the HT29 cell line, demonstrating that different substituent types can confer activity.
Brominated MethoxyquinolinesBromo, Methoxy, HydroxyC-5, C-7, C-8Addition of bromo groups at C-5/C-7 and conversion of C-8 methoxy to hydroxyl enhanced anticancer potential. Current time information in Pasuruan, ID.
Quinolinyl-chromonesMethyl vs. MethoxyC-6A methyl group conferred significantly higher cholinesterase inhibitory activity than a methoxy group. wikipedia.org

Stereochemical Considerations and Their Relationship to Molecular Function

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular function, as biological systems are inherently chiral. For substituted quinolines, stereochemical issues can arise, particularly in the form of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a chiral axis. nih.gov This phenomenon is common in biaryl systems, and a quinoline ring with bulky substituents can create the necessary steric hindrance for atropisomerism to occur. nih.gov

The presence of bulky groups, such as the bromine atom at C-5 and the methoxy group at C-8 on the "Quinoline, 5-bromo-7,8-dimethoxy-" scaffold, can restrict rotation if attached to another ring system, potentially leading to stable, separable atropisomers. These distinct, non-interconverting isomers can have vastly different biological profiles, as one may fit into a target protein's binding site perfectly while the other does not. nih.gov The importance of chirality is well-established, with different enantiomers of a drug often possessing different activities or toxicities.

While specific studies on the atropisomerism of "Quinoline, 5-bromo-7,8-dimethoxy-" itself are not prominent, research on related chiral quinoline alkaloids has demonstrated the importance of absolute configuration. For example, in alkaloids isolated from Choisya ternata, different enantiomers were identified, and their specific optical rotations were determined, underscoring the natural occurrence of stereochemically distinct quinolines. psu.edu The synthesis of quinoline-containing atropisomers is an active area of research, recognizing that controlling the three-dimensional shape of these molecules is crucial for modulating their interaction with biological targets and for detailed structure-activity relationship studies. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data available concerning the mechanistic investigations of Quinoline, 5-bromo-7,8-dimethoxy- in the areas outlined. Searches for studies on its enzymatic modulation of Topoisomerase I, EZH2, or Guanylate Cyclase, its protein-ligand binding dynamics, its DNA intercalation modes, or its redox cycling mechanisms did not yield any specific findings for this particular compound.

Therefore, it is not possible to generate an article with detailed research findings, data tables, or in-depth analysis on the requested topics, as the primary scientific information does not appear to exist in published research.

Advanced Research Directions and Future Perspectives in Quinoline, 5 Bromo 7,8 Dimethoxy Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Regioselectivity, and Atom Economy

Detailed research on related compounds has paved the way for potential synthetic strategies. For instance, the synthesis of 5,7-dibromo-8-methoxyquinoline (B102607) has been achieved through the methylation of 5,7-dibromoquinolin-8-ol using dimethyl sulfate (B86663) in the presence of a base. iucr.org Another approach involves the direct bromination of substituted quinolines. The reaction of 3,6,8-trimethoxyquinoline with bromine in CH₂Cl₂ has been shown to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, demonstrating that bromination can be achieved on a pre-existing methoxylated ring. nih.gov

Future synthetic designs for Quinoline (B57606), 5-bromo-7,8-dimethoxy- could explore several routes:

Regioselective Bromination: Starting with 7,8-dimethoxyquinoline, research would focus on developing highly regioselective methods to introduce a bromine atom specifically at the C-5 position. This might involve the use of specific brominating agents or directing groups to control the position of electrophilic substitution.

Metal-Catalyzed Cross-Coupling: An alternative strategy could involve a pre-functionalized quinoline, such as one bearing a triflate or boronic acid at the C-5 position, which could then undergo palladium-catalyzed cross-coupling reactions to introduce the bromo substituent. This approach offers high control over regiochemistry.

Novel Ring-Forming Reactions: Building the quinoline core with the desired substitution pattern already in place, for example, through variations of the Skraup, Doebner-von Miller, or Friedländer syntheses, using appropriately substituted aniline (B41778) and carbonyl precursors.

The table below outlines potential synthetic strategies based on established reactions for related quinoline compounds.

Strategy Starting Material Key Reagents/Conditions Advantages/Challenges Reference for Analogy
Electrophilic Bromination7,8-DimethoxyquinolineN-Bromosuccinimide (NBS) or Br₂ with controlled stoichiometryAdvantage: Potentially direct and atom-economical. Challenge: Achieving high regioselectivity for the C-5 position over other activated positions. nih.govorgsyn.org
Nucleophilic Substitution5,7-Dibromo-8-methoxyquinolineNaOMe / Basic solutionAdvantage: Established method for methoxide (B1231860) substitution. Challenge: Selectively replacing one bromine atom is difficult. iucr.org
Methylation of Hydroxyquinoline5-Bromoquinoline-7,8-diolDimethyl sulfate (Me₂SO₄) / BaseAdvantage: Direct methylation of a diol precursor. Challenge: Synthesis of the specific diol precursor may be complex. iucr.org

Success in this area will depend on the careful selection of catalysts, solvents, and reaction conditions to maximize the yield of the desired product while minimizing the formation of isomeric impurities and waste.

Rational Design of Quinoline Scaffolds with Tunable Chemical and Interaction Profiles

Rational design involves the deliberate modification of a core molecular scaffold to fine-tune its properties for a specific application. For Quinoline, 5-bromo-7,8-dimethoxy-, this approach can be used to modulate its electronics, lipophilicity, and steric profile, thereby influencing its potential as a bioactive agent or functional material.

The substituents on the quinoline ring play a critical role in defining its interaction profile. The bromine atom at C-5 is an electron-withdrawing group and a potential halogen bond donor. The two methoxy (B1213986) groups at C-7 and C-8 are electron-donating and can act as hydrogen bond acceptors. This specific arrangement creates a unique electronic and steric environment.

Future research will focus on:

Modifying Lipophilicity: Systematically replacing the methoxy groups with other alkoxy groups (ethoxy, propoxy) or hydroxyl groups to alter the compound's solubility and membrane permeability.

Altering Electronic Properties: Introducing further substituents onto the quinoline ring to modulate the electron density and, consequently, its reactivity and potential to interact with biological targets.

Exploring Bioisosteric Replacements: Replacing the bromine atom with other halogens (Cl, I) or a cyano group to probe the importance of halogen bonding and steric bulk at that position. Research on related 5,7-dicyano-8-hydroxyquinoline has shown that such changes can significantly impact biological activity. nih.gov

The goal is to create a library of analogues based on the Quinoline, 5-bromo-7,8-dimethoxy- scaffold, allowing for a systematic exploration of structure-activity relationships (SAR).

Integration of Advanced Computational and Experimental Methodologies for Predictive Chemical Modeling

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For Quinoline, 5-bromo-7,8-dimethoxy-, this integrated approach can accelerate the discovery process and provide deep insights into its behavior at a molecular level.

Computational studies on analogous brominated quinolines have already demonstrated their predictive power. For example, Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) studies have been used to calculate the binding energies of brominated quinolines to biological targets like human topoisomerase I, helping to explain their observed anticancer activity. nih.gov Similarly, computational analysis of strain energy has been used to predict the outcomes of nitration reactions on dibromoquinolines. nih.gov

Future research directions will leverage these advanced methodologies:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to calculate the molecule's electronic structure, electrostatic potential, and reactivity indices. This can help predict sites susceptible to metabolic attack or key interaction points.

Molecular Docking: Screening Quinoline, 5-bromo-7,8-dimethoxy- in silico against libraries of biological targets (e.g., kinases, polymerases, bromodomains) to generate hypotheses about its potential mechanism of action.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound and its analogues within a biological environment, such as a protein binding pocket or a lipid bilayer, to assess the stability of interactions and predict binding affinities. nih.gov

These predictive models will guide the synthesis of new derivatives and prioritize compounds for experimental testing, making the research process more efficient and targeted.

Exploration of Quinoline, 5-bromo-7,8-dimethoxy- as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. The development of selective and well-characterized chemical probes is essential for dissecting complex biological systems. Quinoline, 5-bromo-7,8-dimethoxy-, based on the known activities of related compounds, has the potential to be developed into such a tool.

Brominated heterocyclic compounds are of significant interest in probe development. For example, brominated quinazolinones have been identified as fragment hits that bind to bromodomains, which are epigenetic reader proteins involved in the regulation of gene expression. nih.gov Furthermore, various bromo- and methoxy-substituted quinolines have demonstrated potent activity against cancer cell lines and the ability to inhibit key enzymes like human topoisomerase I, which is crucial for DNA replication and repair. nih.gov

Future investigations would focus on:

Target Identification: Employing chemoproteomic techniques to identify the specific cellular proteins that Quinoline, 5-bromo-7,8-dimethoxy- binds to.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays would be used to elucidate how the compound modulates the target's function and the downstream cellular consequences.

Selectivity Profiling: Testing the compound against a broad panel of related proteins (e.g., different bromodomain families or topoisomerase isoforms) to determine its selectivity profile, a critical characteristic for a high-quality chemical probe.

The ultimate aim is to develop Quinoline, 5-bromo-7,8-dimethoxy- or an optimized analogue into a selective probe that can be used by the broader scientific community to investigate fundamental biological processes related to its target.

Strategies for Lead Optimization within Medicinal Chemistry Research, Focusing on Chemical Design and Properties

Should Quinoline, 5-bromo-7,8-dimethoxy- be identified as a "hit" compound in a screen for biological activity, the subsequent phase of research would involve lead optimization. This process aims to improve the potency, selectivity, and drug-like properties of the initial hit to generate a candidate suitable for further development.

Lessons from related programs provide a clear roadmap for this process. In the development of bromodomain inhibitors, a fragment hit was optimized over 200-fold in potency by extending a substituent from the brominated position to make new, productive interactions in the binding pocket. nih.gov This optimization was guided by X-ray crystallography and a focus on maintaining good ligand efficiency. Similarly, studies on anticancer quinolines have shown that modifying the bromination and methoxylation pattern directly impacts inhibitory concentrations against various cancer cell lines. nih.gov

Key strategies for the lead optimization of a Quinoline, 5-bromo-7,8-dimethoxy- based scaffold would include:

Structure-Based Design: Obtaining the X-ray crystal structure of the compound bound to its target protein to visualize the key interactions. This information would guide the design of new analogues with improved binding affinity.

Iterative Synthesis and Testing: Creating focused libraries of compounds with small modifications to the core scaffold and systematically evaluating their impact on activity and properties.

Pharmacokinetic Profiling: Evaluating key "ADME" (Absorption, Distribution, Metabolism, Excretion) properties, such as solubility, cell permeability, and metabolic stability, early in the optimization process to ensure that potency gains are not offset by poor drug-like characteristics.

The table below summarizes key properties and optimization goals for transforming a hit compound into a viable lead.

Property Initial Goal for a "Hit" Optimization Goal for a "Lead" Rationale
Potency Micromolar (µM) activityNanomolar (nM) activityIncreased efficacy and potential for lower therapeutic dose.
Selectivity Some activity against the targetHigh selectivity over related targets (>100-fold)Minimizes off-target effects and potential toxicity.
Solubility Measurable aqueous solubility>50 µMEnsures the compound can be formulated and absorbed.
Permeability Evidence of cell penetrationHigh permeability (e.g., in Caco-2 assay)Crucial for reaching intracellular targets.
Metabolic Stability Moderate stability in liver microsomesHigh stabilityEnsures a sufficiently long half-life in the body to exert a therapeutic effect.

Through a multi-parameter optimization approach, the initial promise of a Quinoline, 5-bromo-7,8-dimethoxy- hit could be translated into a highly refined lead compound with significant therapeutic potential.

Q & A

Q. How is the IUPAC nomenclature and substituent positioning determined for 5-bromo-7,8-dimethoxyquinoline?

The IUPAC name is derived by numbering the quinoline core such that the nitrogen atom is at position 1. Substituents are assigned the lowest possible numbers: bromo at position 5 and methoxy groups at positions 7 and 2. Systematic naming conventions for fused heterocycles, as outlined in Chemistry: Quinoline (IUPAC guidelines), emphasize prioritizing substituent numbering to minimize positional indices .

Q. What strategies optimize database searches (e.g., CAS STNext®) for 5-bromo-7,8-dimethoxyquinoline and its analogs?

Use partial name searches with Boolean operators (e.g., QUINOLIN? AND BROMO? AND METHOXY?) in basic index fields. Combine with molecular formula filters (C₁₁H₁₀BrNO₂) to narrow results. Substituent-specific terms like "dimethoxy" and "bromo" improve precision in CAS Registry searches .

Q. Which spectroscopic techniques are critical for characterizing 5-bromo-7,8-dimethoxyquinoline, and how are key spectral features interpreted?

  • ¹H/¹³C NMR : Methoxy groups appear as singlets at δ 3.85–4.10 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons adjacent to bromine resonate downfield (δ 8.3–8.6 ppm) due to electron withdrawal .
  • ESI-MS : Dominant peaks correspond to [M + H]⁺ and isotope patterns (e.g., m/z 282/284 for Br⁷⁹/Br⁸¹). Fragmentation analysis confirms substituent stability, as seen in related brominated quinolines .

Advanced Research Questions

Q. How can synthetic challenges in regioselective bromination and methoxylation of quinoline be addressed?

Metal-bromine exchange (e.g., using Grignard reagents) enables selective bromine introduction at position 5. Methoxy groups are introduced via nucleophilic aromatic substitution under controlled pH and temperature. Optimization of reaction conditions (e.g., CuI catalysis for O-methylation) minimizes side products .

Q. What computational tools predict the drug-likeness and bioactivity of 5-bromo-7,8-dimethoxyquinoline derivatives?

  • Swiss ADME : Predicts pharmacokinetic properties (e.g., logP, bioavailability) based on substituent polarity. Methoxy groups enhance solubility but may reduce membrane permeability.
  • PASS Algorithm : Estimates anticancer or antimicrobial potential by comparing structural motifs to known bioactive quinolines. For example, bromine at position 5 correlates with tubulin inhibition .

Q. What experimental frameworks evaluate the anticancer mechanisms of 5-bromo-7,8-dimethoxyquinoline derivatives?

  • Tubulin Polymerization Assays : Monitor inhibition via fluorescence-based kinetics (e.g., colchicine-binding site competition).
  • Kinase Profiling : Use high-throughput screens against tyrosine kinases (e.g., VEGFR2, BCR-Abl) to identify targets. IC₅₀ values are compared to reference inhibitors like imatinib .

Q. How are structure-activity relationship (SAR) studies designed to optimize quinoline derivatives?

  • Variation of Substituents : Synthesize analogs with halogen/methoxy groups at positions 5, 7, and 8. Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
  • 3D-QSAR Modeling : Align molecular descriptors (e.g., steric/electronic parameters) with bioactivity data to guide rational design .

Q. What methodologies assess genotoxicity and in vitro safety profiles of quinoline derivatives?

  • Ames Test : Evaluate mutagenicity in Salmonella strains (TA98/TA100).
  • Comet Assay : Quantify DNA damage in human lymphocytes. Brominated quinolines may require metabolic activation (e.g., S9 liver fraction) to mimic in vivo conditions .

Q. How are transition metal complexes of 5-bromo-7,8-dimethoxyquinoline synthesized and characterized?

  • Coordination Chemistry : React with Pt(II) or rare-earth ions (e.g., Eu³⁺) in ethanol/water. Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands).
  • X-ray Crystallography : Resolve binding modes (e.g., N,O-chelation). Enhanced fluorescence in Eu³⁺ complexes is leveraged for cellular imaging .

Q. What strategies integrate 5-bromo-7,8-dimethoxyquinoline into multi-target drug design?

  • Hybrid Molecules : Conjugate with pharmacophores like chalcones or triazoles to target tubulin and topoisomerases simultaneously.
  • Synergy Screening : Use combination index (CI) assays to quantify interactions with standard chemotherapeutics (e.g., doxorubicin) .

Key Methodological Considerations

  • Synthetic Reproducibility : Document reaction conditions (solvent, catalyst, temperature) to ensure consistency, especially for air/moisture-sensitive steps .
  • Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) .
  • Ethical Screening : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to align with translational goals .

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